molecular formula C11H9N3 B8558940 5-ethynyl-2-(4-methyl-1H-imidazol-1-yl)pyridine

5-ethynyl-2-(4-methyl-1H-imidazol-1-yl)pyridine

Cat. No. B8558940
M. Wt: 183.21 g/mol
InChI Key: YBGQDCAZGBMGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethynyl-2-(4-methyl-1H-imidazol-1-yl)pyridine is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-ethynyl-2-(4-methyl-1H-imidazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethynyl-2-(4-methyl-1H-imidazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

5-ethynyl-2-(4-methylimidazol-1-yl)pyridine

InChI

InChI=1S/C11H9N3/c1-3-10-4-5-11(12-6-10)14-7-9(2)13-8-14/h1,4-8H,2H3

InChI Key

YBGQDCAZGBMGJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=NC=C(C=C2)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloronicotinaldehyde (5.0 g, 35 mmol) in 60 mL of DMF was treated with 4-methylimidazole (5.8 g, 71 mmol) and K2CO3 (7.3 g, 53 mmol) and warmed to 100° C. Stirred overnight. Diluted with EtOAc, washed with sat'd NaHCO3, dried (Na2SO4), concentrated to give a 4:1 mixture of imidazole regioisomers. Recrystallization from EtOH gave a single regioisomer. A portion of the aldehyde (500 mg, 2.67 mmol) was dissolved in 10 mL of MeOH, treated with K2CO3 (740 mg, 5.4 mmol) and dimethyl (1-diazo-2-oxopropyl)phosphonate (620 mg, 3.2 mmol) and stirred overnight. Diluted with DCM and washed with water. Dried (Na2SO4), conc. Chromatography on silica (0-20% MeOH/DCM) gave the desired alkyne (276 mg; 56%):
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Name
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
500 mg
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
740 mg
Type
reactant
Reaction Step Six
Quantity
620 mg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.